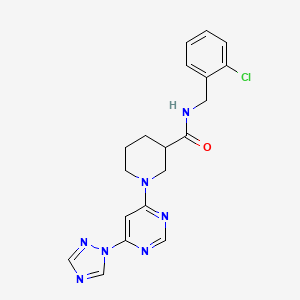
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. The structure of the compound can be deduced from its IUPAC name.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed study of these reactions, including the conditions under which they occur, the yield of the product, and any side reactions that might occur.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds, its behavior under different conditions (such as heat or light), and any catalysts that might affect its reactivity.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in various solvents, and its stability under various conditions.科学的研究の応用
Arylpiperazine Derivatives
Arylpiperazine derivatives, closely related to the structural class of the compound mentioned, have been extensively studied for their clinical applications, primarily targeting conditions like depression, psychosis, and anxiety. The metabolism and disposition of these compounds involve processes like CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines, which exhibit a variety of effects related to serotonin receptors. These insights suggest a pharmacological relevance of the core structure shared with the compound of interest (Caccia, 2007).
Pyrimidine-Based Optical Sensors
Pyrimidine derivatives have been identified for their significant role in the development of optical sensors, illustrating the compound's potential applicability in sensing technologies. These derivatives are highlighted for their ability to form coordination and hydrogen bonds, making them suitable for sensing applications and indicating a pathway where the compound could be explored for its sensory properties (Jindal & Kaur, 2021).
Piperazine-Based Therapeutic Uses
Piperazine, a core component of the compound , is widely recognized for its therapeutic uses across a broad spectrum of activities, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory effects. This broad range of applications of piperazine derivatives underscores the potential medicinal significance of the compound, offering insights into its possible therapeutic uses (Rathi et al., 2016).
Safety And Hazards
The safety and hazards of a compound involve studying its toxicity, flammability, and any precautions that need to be taken while handling it.
将来の方向性
Future directions could involve potential applications of the compound, further studies that could be done to understand it better, and any modifications that could be made to its structure to improve its properties.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN7O/c20-16-6-2-1-4-14(16)9-22-19(28)15-5-3-7-26(10-15)17-8-18(24-12-23-17)27-13-21-11-25-27/h1-2,4,6,8,11-13,15H,3,5,7,9-10H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSGQSCDJSEWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone O-methyloxime](/img/structure/B2843658.png)
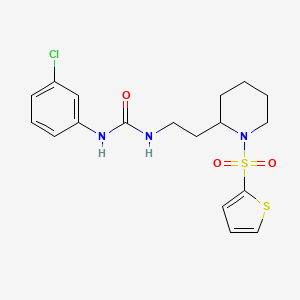
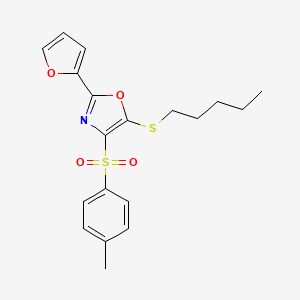
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2843661.png)
![3-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2843662.png)
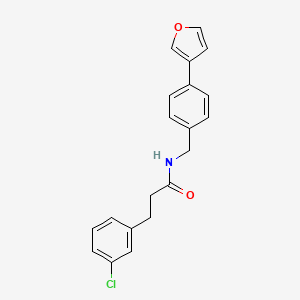
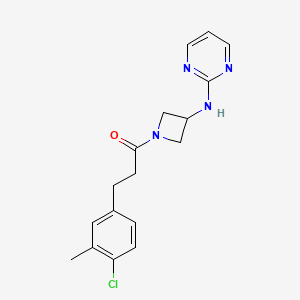
![3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide](/img/structure/B2843669.png)
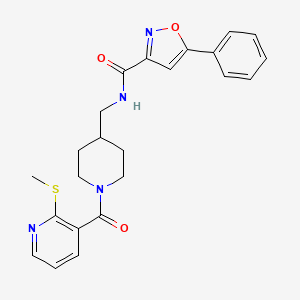
![9-(4-butylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-Chloro-N-[cyclopropyl(oxan-3-yl)methyl]acetamide](/img/structure/B2843674.png)
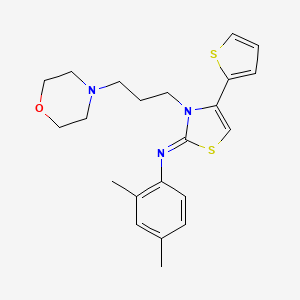
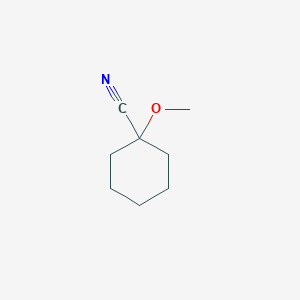
![2,5-dichloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2843677.png)